molecular formula C19H26N2O3 B1396036 Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate CAS No. 919284-64-3

Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate

Cat. No.: B1396036
CAS No.: 919284-64-3
M. Wt: 330.4 g/mol
InChI Key: CHMOOTFDKMFVJJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester, a benzyloxymethyl group, and a cyano group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen, followed by the introduction of the benzyloxymethyl group through nucleophilic substitution. The cyano group can be introduced via a cyanation reaction, and the tert-butyl ester is formed through esterification reactions using tert-butyl alcohol and appropriate activating agents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and the use of automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzyloxymethyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyloxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence

Properties

IUPAC Name

tert-butyl 4-cyano-4-(phenylmethoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)15-23-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMOOTFDKMFVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704403
Record name tert-Butyl 4-[(benzyloxy)methyl]-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919284-64-3
Record name tert-Butyl 4-[(benzyloxy)methyl]-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (4 g, 19 mmol) in THF (70 mL) cooled to 0° C. is added 0.5 M KHMDS (57 mL, 28.5 mmol) in toluene dropwise. The reaction mixture is warmed to room temperature and stirred for 1 h. Chloromethoxymethyl-benzene (4.46 g, 28.5 mmol) is added and the reaction mixture is stirred for another 1 h at room temperature. Water and ethyl acetate are added and the aqueous layer is separated and extracted with ethyl acetate (2×50 mL). The organic layers are combined, washed with brine, dried (Na2SO4) and concentrated to afford the title compound (3 g, 48.3%) as a light yellow liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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